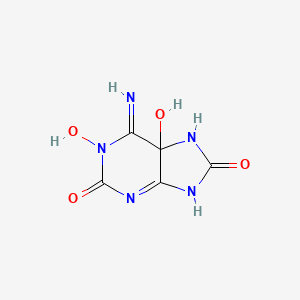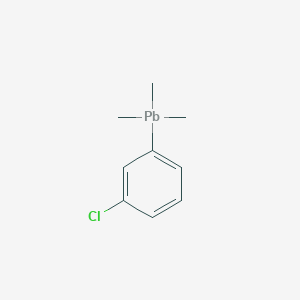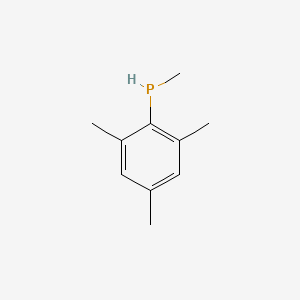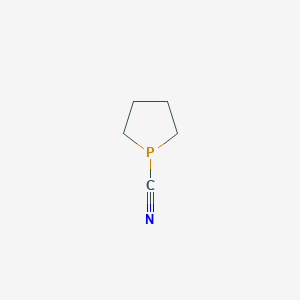
1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” typically involves multi-step organic reactions. Common starting materials might include simpler purine derivatives, which undergo various chemical transformations such as hydroxylation, imination, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions (temperature, pressure, pH) are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: Reduction reactions might involve the gain of electrons, leading to reduced forms of the compound.
Substitution: Substitution reactions could involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may have various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes or as a biomarker.
Medicine: Investigated for its therapeutic properties or as a drug candidate.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
作用機序
The mechanism of action of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Adenine: A purine derivative found in nucleotides.
Guanine: Another purine derivative present in DNA and RNA.
Xanthine: A purine base found in most human body tissues and fluids.
Uniqueness
“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may possess unique structural features or reactivity that distinguish it from other purine derivatives, making it valuable for specific applications or research areas.
特性
CAS番号 |
500719-29-9 |
|---|---|
分子式 |
C5H5N5O4 |
分子量 |
199.12 g/mol |
IUPAC名 |
1,5-dihydroxy-6-imino-7,9-dihydropurine-2,8-dione |
InChI |
InChI=1S/C5H5N5O4/c6-1-5(13)2(7-3(11)9-5)8-4(12)10(1)14/h6,13-14H,(H2,7,8,9,11,12) |
InChIキー |
AZCHQFXDNWCEBD-UHFFFAOYSA-N |
正規SMILES |
C1(=N)C2(C(=NC(=O)N1O)NC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)

![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)






![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
